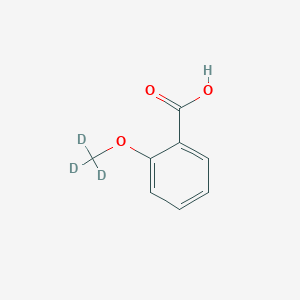

2-Methoxybenzoic acid-d3

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUJQPXNXACGAN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 2 Trideuteriomethoxy Benzoic Acid and Analogues

General Principles of Deuterium (B1214612) Incorporation in Organic Molecules

The synthesis of deuterium-labeled compounds is a cornerstone of various scientific disciplines, enabling detailed mechanistic studies, metabolic pathway elucidation, and the enhancement of pharmaceutical properties. nih.gov The fundamental principle behind deuterium incorporation lies in replacing protium (B1232500) (¹H) with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. scielo.org.mx This substitution can lead to significant kinetic isotope effects (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, results in slower reaction rates for processes involving C-D bond cleavage. scielo.org.mx General strategies for introducing deuterium into organic molecules can be broadly categorized into hydrogen-deuterium (H/D) exchange reactions and precursor-based synthesis. google.comgoogle.com

Precursor-Based Synthesis Strategies for Deuterated Aromatic Ethers and Carboxylic Acids

A more common and often more controlled method for introducing deuterium is through precursor-based synthesis. This strategy involves using a starting material or reagent that already contains the desired deuterium atoms. google.comgoogle.com

For the synthesis of deuterated aromatic ethers, a key precursor is deuterated methanol (B129727) (CD₃OD). This reagent can be used in nucleophilic substitution reactions to introduce the trideuteriomethoxy (-OCD₃) group. For example, palladium-catalyzed cross-coupling reactions have been developed to couple aryl halides with methanol. hbni.ac.in A notable advancement is the use of an adamantyl-based phosphine (B1218219) ligand that facilitates the coupling of various (hetero)aryl halides with methanol, a reaction that can be adapted using CD₃OD to produce trideuteriomethoxy-substituted arenes. hbni.ac.in Another approach involves the solid-phase synthesis of D₃CO-substituted arenes from immobilized triazenes, which react with deuterated methanol. hbni.ac.in

For deuterated carboxylic acids, several precursor-based strategies exist. One general method involves the synthesis of α-deuterated carboxylic acids from corresponding malonic acids through H/D exchange and subsequent decarboxylation in D₂O. nih.gov More complex deuterated carboxylic acids can be synthesized using deuterated building blocks in multi-step sequences. researchgate.netnih.gov For instance, multicomponent reactions (MCRs) can utilize deuterated aldehydes or isonitriles to build complex molecules containing deuterium at specific positions. nih.gov The cyano group in products from such reactions can then be hydrolyzed to a carboxylic acid, preserving the deuterium label. nih.gov

Targeted Synthetic Routes for 2-(Trideuteriomethoxy)benzoic Acid

The specific synthesis of 2-(trideuteriomethoxy)benzoic acid requires methods that can selectively introduce the -OCD₃ group at the ortho position of benzoic acid. This can be achieved through various targeted routes.

Regioselective Deuteration of Methoxyl Moieties

Achieving regioselective deuteration directly on a pre-existing methoxy (B1213986) group on the benzoic acid ring is synthetically challenging. Most H/D exchange methods are not selective enough to target only the methoxy group's hydrogens without affecting other positions on the molecule, especially the aromatic ring C-H bonds under harsh conditions. However, the influence of a methoxyl group's position on the regioselectivity of other reactions is well-documented. nih.gov While not a direct deuteration method, this principle underscores the importance of electronic effects in directing chemical transformations on substituted aromatics. For the specific case of trideuteriating a methoxy group, precursor-based synthesis is a far more viable and controllable strategy.

Synthesis via Deuterated Methanol Precursors

The most direct and reliable route to 2-(trideuteriomethoxy)benzoic acid involves the use of trideuteriomethanol (CD₃OD) as a key reagent. This approach builds the target molecule from precursors that can be functionalized with the -OCD₃ group. A common strategy would start with a protected 2-hydroxybenzoic acid derivative (salicylic acid derivative). The hydroxyl group can be converted into a methoxy group via a Williamson ether synthesis or a metal-catalyzed etherification.

A plausible synthetic sequence is outlined below:

Starting Material : 2-Hydroxybenzoic acid (salicylic acid). The carboxylic acid group would likely need to be protected, for example, as a methyl or ethyl ester (e.g., methyl salicylate), to prevent unwanted side reactions.

Deprotonation : The phenolic hydroxyl group of the protected salicylic (B10762653) acid is deprotonated with a suitable base (e.g., sodium hydride, NaH) to form a sodium phenoxide.

Nucleophilic Substitution : The phenoxide is then reacted with a trideuteriomethylating agent, such as trideuteriomethyl iodide (CD₃I) or trideuteriomethyl tosylate (CD₃OTs). This Sₙ2 reaction forms the trideuteriomethoxy ether.

Deprotection : Finally, the protecting group on the carboxylic acid is removed (e.g., via hydrolysis) to yield the final product, 2-(trideuteriomethoxy)benzoic acid.

Alternatively, modern cross-coupling reactions offer a powerful tool. A starting material like methyl 2-bromobenzoate (B1222928) could potentially be coupled with CD₃OD in the presence of a suitable palladium or copper catalyst to form methyl 2-(trideuteriomethoxy)benzoate, followed by hydrolysis.

Table 1: Comparison of Precursor-Based Strategies for -OCD₃ Group Installation

| Method | Precursors | Reagents | Key Features |

| Williamson Ether Synthesis | Protected 2-hydroxybenzoic acid, CD₃I or CD₃OTs | Strong base (e.g., NaH) | Classic, reliable method; requires protection/deprotection steps. |

| Metal-Catalyzed Etherification | 2-Halobenzoic acid derivative, CD₃OD | Palladium or Copper catalyst, base | Modern method, potentially more functional group tolerant. hbni.ac.in |

| Solid-Phase Synthesis | Immobilized triazene (B1217601) precursor | CD₃OD | Useful for library synthesis, but may have scalability issues. hbni.ac.in |

Application of Catalytic Deuteration Methods to Benzoic Acid Scaffolds

Catalytic methods are highly effective for deuterating the aromatic ring of benzoic acid derivatives, though not typically the methoxy group itself. These methods are relevant for synthesizing analogues of the target compound that are deuterated on the benzene (B151609) ring.

Several catalytic systems have been developed for this purpose:

Palladium Catalysis : A combination of a Pd(0) complex and benzoic acid in the presence of D₂O can achieve high levels of deuteration on complex organic molecules. nih.gov

Ruthenium Catalysis : Ruthenium complexes are effective for the ortho-C-H deuteration of benzoic acids. nih.gov In the presence of D₂O, a ruthenium catalyst can facilitate H/D exchange specifically at the positions ortho to the carboxylate directing group. nih.gov

Raney Alloy Catalysis : Reductive dehalogenation of halogenobenzoic acids using Raney alloys (e.g., Raney cobalt or copper-aluminum) in alkaline D₂O is a powerful method for preparing a wide range of ring-deuteriated benzoic acids. google.comrsc.org For example, treating a chlorobenzoic acid with a Raney Co alloy in D₂O containing an alkali like NaOD selectively replaces the chlorine atom with deuterium. google.com

These methods could be applied to 2-methoxybenzoic acid to produce analogues such as 2-methoxy-[3,4,5,6-D₄]benzoic acid. The synthesis of 2-(trideuteriomethoxy)benzoic acid itself, however, relies more heavily on the precursor-based methods described previously.

Table 2: Catalytic Methods for Deuteration of Benzoic Acid Scaffolds

| Catalyst System | Deuterium Source | Position of Deuteration | Reference |

| Pd(0)/Benzoic Acid | D₂O | Various C-H bonds | nih.gov |

| Ru/PCy₃ | D₂O | Ortho C-H bonds | nih.gov |

| Raney Co Alloy | D₂O | Position of halogen substituent | google.com |

| Raney Cu-Al Alloy | NaOD/D₂O | Position of halogen substituent | rsc.org |

Biocatalytic and Microbial Approaches for Deuterium Incorporation in Related Structures

The incorporation of deuterium into organic molecules through biological methods represents a growing field of interest, offering high selectivity and environmentally benign reaction conditions. While specific biocatalytic or microbial synthesis routes for 2-(trideuteriomethoxy)benzoic acid are not extensively documented in publicly available literature, the principles underlying these approaches can be applied to the deuteration of related aromatic structures and their precursors. These methods primarily leverage the catalytic machinery of enzymes and microorganisms to facilitate deuterium exchange or introduction.

One promising strategy involves the use of nicotinamide-dependent enzymes. nih.gov A general and versatile method for asymmetric deuteration relies on the in-situ generation and recycling of a deuterated cofactor, [4-²H]-NADH, using deuterium oxide (D₂O) as the deuterium source and dihydrogen (H₂) as a clean reductant. nih.gov This system can then be coupled with a variety of C=O, C=N, and C=C bond reductases to achieve deuteration across a range of molecules with high chemo-, stereo-, and isotopic selectivity. nih.gov For instance, this approach has been successfully used in the preparative-scale synthesis of the deuterated drug (1S,3'R)-[2',2',3'-²H₃]-solifenacin fumarate. nih.govresearchgate.net Theoretically, a precursor to 2-(trideuteriomethoxy)benzoic acid containing a carbonyl group could be targeted by a suitable reductase in the presence of the [4-²H]-NADH recycling system to introduce deuterium.

Microbial transformations offer another avenue for deuteration. rsc.org Microorganisms can be cultured in deuterium-enriched media, leading to the incorporation of deuterium into their metabolic products. rsc.org This approach has been explored for the production of deuterated cellulose (B213188) by cultivating microorganisms in a deuterium-rich environment. osti.gov Certain strains of lactic acid bacteria, such as Lactococcus lactis and Lactobacillus casei, are known to produce benzoic acid through the enzymatic conversion of hippuric acid or the degradation of phenylalanine. researchgate.net By cultivating these or genetically engineered microorganisms in a deuterated medium, it may be feasible to produce benzoic acid with deuterium incorporated into its structure. However, controlling the specific position of deuteration on the aromatic ring or on functional groups through this whole-cell approach remains a significant challenge.

Cytochrome P450 enzymes, a versatile class of monooxygenases, are known to catalyze the oxidation of a wide array of substrates, including aromatic compounds. nih.govnih.gov These enzymes are involved in key metabolic pathways, such as aromatic hydroxylation. acs.org While their primary function is oxidation, the study of kinetic deuterium isotope effects in P450-catalyzed reactions indicates their direct interaction with C-H bonds. nih.gov This enzymatic machinery could potentially be harnessed or engineered for targeted deuterium incorporation on aromatic rings. For example, computational studies on deuterated anisole, a compound structurally related to the methoxy end of the target molecule, have been used to understand the mechanisms of H- and D-transfer reactions, which is crucial for designing deuterium-labeled drugs. nih.gov Although direct enzymatic deuteration of a methoxy group has not been widely reported, the principle of enzyme-substrate interaction opens a potential, albeit complex, route for future exploration in this area.

Chemoenzymatic methods, which combine chemical and enzymatic steps, provide a more targeted approach. rsc.orgacs.org For example, a chemoenzymatic strategy has been developed for the β-specific methylene (B1212753) C(sp³)–H deuteration of aliphatic carboxylic acids. acs.org While this specific example does not apply to the aromatic ring or the methoxy group, it highlights the potential of combining chemical and biological catalysts to achieve specific deuteration patterns.

Assessment of Isotopic Purity and Deuterium Enrichment

The determination of isotopic purity and the extent of deuterium enrichment are critical quality control steps in the synthesis of deuterated compounds like 2-(trideuteriomethoxy)benzoic acid. Several analytical techniques are employed for this purpose, with mass spectrometry and nuclear magnetic resonance spectroscopy being the most powerful and commonly used methods. acs.orgresearchgate.net

High-resolution mass spectrometry (HR-MS), particularly when coupled with a separation technique like liquid chromatography (LC-ESI-HR-MS), is a primary tool for assessing isotopic enrichment. nih.govacs.org This method allows for the accurate determination of the mass-to-charge ratio (m/z) of the analyte and its isotopologues. By analyzing the full scan mass spectrum, the relative abundance of the deuterated compound compared to its non-deuterated and partially deuterated counterparts can be precisely measured. nih.gov The high resolution of the instrument is crucial for distinguishing between the different isotopologues. nih.gov The isotopic purity is then calculated based on the relative intensities of the corresponding H/D isotopologue ions. nih.gov This technique is highly sensitive, requires minimal sample, and is cost-effective. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for the analysis of deuterated compounds. While ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction of signals corresponding to the positions where hydrogen has been replaced by deuterium, ²H NMR directly detects the deuterium nuclei, providing a more direct measure of deuterium incorporation. researchgate.net A combined ¹H NMR and ²H NMR approach can yield highly accurate data on isotopic abundance. researchgate.net Furthermore, NMR spectroscopy is crucial for confirming the structural integrity of the molecule and verifying the specific sites of deuteration, ensuring that the deuterium atoms are located at the desired positions. acs.org

The table below summarizes the key analytical techniques used for the assessment of isotopic purity and deuterium enrichment.

| Analytical Technique | Principle | Information Provided | Key Advantages |

| High-Resolution Mass Spectrometry (HR-MS) | Measures the mass-to-charge ratio of ions with high accuracy. | Determines the relative abundance of different isotopologues, allowing for the calculation of isotopic purity and enrichment. | High sensitivity, low sample consumption, rapid analysis. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Confirms the structural integrity of the compound, identifies the specific sites of deuteration, and quantifies the level of deuterium incorporation. acs.orgresearchgate.net | Provides detailed structural information and site-specific deuteration data. acs.org |

In practice, a combination of HR-MS and NMR is often employed to provide a comprehensive characterization of the deuterated compound, ensuring both high isotopic purity and correct regiochemical placement of the deuterium atoms. acs.org

Advanced Spectroscopic and Analytical Characterization of 2 Trideuteriomethoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic compounds, including those labeled with deuterium (B1214612). studymind.co.ukmdpi.com The substitution of hydrogen with deuterium induces notable changes in the NMR spectra, providing valuable data for confirming the position and extent of deuteration. studymind.co.uknih.gov

Deuterium (²H or D) NMR spectroscopy is a direct method for observing the presence and location of deuterium atoms within a molecule. wikipedia.org While proton (¹H) NMR is used to identify the absence of a proton signal upon deuteration, ²H NMR confirms the success of the labeling by showing a distinct peak corresponding to the deuterium nucleus. wikipedia.orghuji.ac.il For 2-(Trideuteriomethoxy)benzoic acid, the ²H NMR spectrum would exhibit a signal in the region characteristic of a methoxy (B1213986) group, confirming the specific incorporation of deuterium at the intended methoxy position. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, simplifying spectral interpretation. huji.ac.ilsigmaaldrich.com

Due to the low natural abundance of deuterium (0.016%), samples must typically be enriched to obtain a sufficient signal. wikipedia.orgnih.gov However, for intentionally deuterated compounds like 2-(trideuteriomethoxy)benzoic acid, this is not a limitation. The technique is highly effective for verifying the position of deuterium labels and can be used quantitatively to determine the percentage of deuteration at specific sites. nih.govsigmaaldrich.com

Interactive Data Table: Predicted ²H NMR Chemical Shift for the Deuterated Methoxy Group

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| -OCD₃ | ~3.8 - 4.0 |

Note: The predicted chemical shift is based on the typical range for a methoxy group in ¹H NMR, as ²H and ¹H chemical shifts are very similar.

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of a molecule. In deuterated compounds, the presence of deuterium atoms influences the ¹³C NMR spectrum in two significant ways: through coupling between carbon and deuterium (C-D coupling) and through isotope effects on the chemical shifts. rsc.org

For 2-(Trideuteriomethoxy)benzoic acid, the carbon of the trideuteriomethoxy group (-OCD₃) will appear as a triplet in the ¹³C NMR spectrum due to coupling with the three deuterium atoms (spin I=1). The magnitude of the one-bond carbon-deuterium coupling constant (¹J C-D) is related to the one-bond carbon-proton coupling constant (¹J C-H) by a factor of approximately γD/γH (the ratio of the gyromagnetic ratios of deuterium and proton), which is about 0.15. rsc.org

Furthermore, the substitution of hydrogen with deuterium causes a small upfield shift (to lower ppm values) in the resonance of the attached carbon and often carbons further away. This is known as the deuterium isotope effect. rsc.orgnih.govhuji.ac.il The one-bond isotope shift for a deuterium-substituted carbon is typically between 0.2 and 1.5 ppm, while two-bond shifts are around 0.1 ppm. huji.ac.il These shifts, though small, are measurable and provide further confirmation of deuteration. nih.gov

Interactive Data Table: Predicted ¹³C NMR Data for 2-(Trideuteriomethoxy)benzoic Acid

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -C OOH | ~172-174 | Singlet | The carboxylic acid carbon is significantly deshielded. docbrown.info |

| C -1 (aromatic, attached to -COOH) | ~129-131 | Singlet | |

| C -2 (aromatic, attached to -OCD₃) | ~157-159 | Singlet | |

| C -3, C-4, C-5, C-6 (aromatic) | ~112-134 | Singlets | The exact shifts depend on the electronic effects of the substituents. |

| -OC D₃ | ~56 | Triplet | The triplet multiplicity is due to coupling with the three deuterium atoms. The chemical shift will be slightly upfield compared to the non-deuterated analog. |

Proton (¹H) NMR spectroscopy serves as a powerful complementary technique in the analysis of deuterated compounds. researchgate.netnih.gov While the primary use of ¹H NMR in this context is to confirm the absence of proton signals at the site of deuteration, it also provides valuable information about the rest of the molecule. studymind.co.uk

The use of deuterated solvents is common in ¹H NMR to avoid large solvent signals that could obscure the analyte's peaks. tcichemicals.com Furthermore, adding a small amount of deuterium oxide (D₂O) can be used to identify labile protons, such as the one in the carboxylic acid group, as they will exchange with deuterium and their signal will disappear from the spectrum. libretexts.org

Interactive Data Table: Predicted ¹H NMR Data for 2-(Trideuteriomethoxy)benzoic Acid

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -COOH | ~10-13 | Broad Singlet | 1H | This peak may be broad and its position can vary. It will disappear upon addition of D₂O. docbrown.info |

| Aromatic H | ~6.9-8.2 | Multiplets | 4H | The specific shifts and splitting patterns depend on the positions of the protons on the aromatic ring. |

| -OCD₃ | Absent | - | - | The absence of a signal around 3.8-4.0 ppm confirms deuteration of the methoxy group. |

Mass Spectrometry (MS) for Isotopic Composition and Purity

Mass spectrometry is an indispensable tool for determining the isotopic composition and purity of deuterated compounds. nih.govrsc.org It allows for the precise measurement of the mass-to-charge ratio of ions, enabling the differentiation of molecules with different isotopic incorporations.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and for quantifying the isotopic purity of deuterated compounds. nih.govrsc.org By precisely measuring the mass of the molecular ion, HRMS can confirm the incorporation of deuterium atoms. For 2-(Trideuteriomethoxy)benzoic acid, the expected molecular ion peak would be at a higher m/z value compared to its non-deuterated counterpart, corresponding to the mass difference between three deuterium atoms and three hydrogen atoms.

HRMS is also used to determine the abundance of different isotopologues (molecules that differ only in their isotopic composition). nih.gov This allows for the calculation of the percentage of deuteration. For example, the mass spectrum will show the relative intensities of the desired trideuterated compound (d₃), as well as any partially deuterated (d₁, d₂) or non-deuterated (d₀) species present in the sample. This quantitative analysis is vital for quality control in the synthesis of deuterated compounds. rsc.org

Interactive Data Table: Predicted HRMS Data for Isotopologues of 2-Methoxybenzoic Acid

| Isotopologue | Formula | Exact Mass (m/z) |

| 2-Methoxybenzoic acid (d₀) | C₈H₈O₃ | 152.0473 |

| 2-(Monodeuteriomethoxy)benzoic acid (d₁) | C₈H₇DO₃ | 153.0536 |

| 2-(Dideuteriomethoxy)benzoic acid (d₂) | C₈H₆D₂O₃ | 154.0599 |

| 2-(Trideuteriomethoxy)benzoic acid (d₃) | C₈H₅D₃O₃ | 155.0662 |

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that is well-suited for the analysis of polar molecules like benzoic acid derivatives. nih.govnih.gov In deuteration studies, ESI-MS is frequently employed to analyze the isotopic composition of labeled compounds. nih.govresearchgate.net The technique typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, with minimal fragmentation, which simplifies the interpretation of the mass spectrum and allows for a clear determination of the molecular weight. nih.govsci-hub.se

For 2-(Trideuteriomethoxy)benzoic acid, ESI-MS in negative ion mode would show a prominent deprotonated molecular ion [M-H]⁻ at m/z corresponding to the mass of the trideuterated molecule minus a proton. This allows for straightforward confirmation of the successful deuteration. ESI can be coupled with liquid chromatography (LC-ESI-MS) to separate mixtures and analyze the isotopic purity of the target compound. rsc.org Furthermore, tandem mass spectrometry (ESI-MS/MS) can be used to fragment the molecular ion, providing additional structural information and confirming the location of the deuterium label. researchgate.netnih.gov

Vibrational Spectroscopy (IR, Raman) for Deuterium Isotope Effects

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the structural and bonding characteristics of molecules. In the context of isotopically labeled compounds such as 2-(Trideuteriomethoxy)benzoic acid, these methods offer profound insights into the effects of isotopic substitution on molecular vibrations. The replacement of protium (B1232500) (¹H) with deuterium (²H or D) in the methoxy group introduces a significant mass change, which in turn alters the vibrational frequencies of the bonds involving these atoms. This phenomenon, known as the deuterium isotope effect, provides a unique spectroscopic signature for identifying the presence and location of deuterium atoms within a molecule. acs.orgnih.gov

The theoretical basis for this effect lies in the harmonic oscillator model of a chemical bond, where the vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the vibrating atoms. When a hydrogen atom is replaced by a deuterium atom, the reduced mass of the C-D bond is approximately twice that of the C-H bond. libretexts.orgyoutube.com This increase in mass leads to a predictable decrease, or downshift, in the vibrational frequency of the C-D bond compared to the C-H bond, typically by a factor of approximately √2 (around 1.41). libretexts.org This downshift allows for the clear identification and analysis of deuterated functional groups.

Infrared (IR) Spectroscopy: Analysis of C-D Vibrational Modes

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar bonds and is an essential technique for characterizing the functional groups within a molecule. In 2-(Trideuteriomethoxy)benzoic acid, the most direct consequence of deuteration is the appearance of new absorption bands corresponding to the carbon-deuterium (C-D) vibrational modes of the trideuteriomethoxy (-OCD₃) group. These modes are absent in the spectrum of its non-deuterated counterpart, 2-Methoxybenzoic acid.

The most prominent of these new bands are the C-D stretching vibrations. While typical C-H stretching vibrations of a methoxy group occur in the 2850-2960 cm⁻¹ region, the corresponding C-D stretching vibrations are observed at significantly lower frequencies. spectroscopyonline.com Based on the isotopic shift, these C-D stretches in the -OCD₃ group are predicted to appear in the 2100-2250 cm⁻¹ range. This region of the IR spectrum is often less congested, allowing for a clearer analysis of the C-D bands.

In addition to the stretching modes, the C-D bending (scissoring, wagging, twisting, and rocking) vibrations also appear at lower wavenumbers compared to their C-H counterparts. For instance, the symmetric and asymmetric bending modes of a C-H₃ group, typically found around 1450 cm⁻¹ and 1375 cm⁻¹, would shift to approximately 1025-1080 cm⁻¹. The analysis of these shifts provides definitive evidence of successful deuteration at the methoxy position.

The rest of the molecule's spectrum, including the characteristic absorptions of the carboxylic acid (the broad O-H stretch from ~2500-3300 cm⁻¹, the sharp C=O stretch from 1680-1710 cm⁻¹) and the benzene (B151609) ring, remains largely unperturbed, although minor shifts in coupled vibrations may occur. spectroscopyonline.comdocbrown.info

Table 1: Predicted Infrared (IR) Frequencies for C-H vs. C-D Vibrational Modes in the Methoxy Group

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |

| Asymmetric Stretch | ~2960 | ~2240 |

| Symmetric Stretch | ~2850 | ~2140 |

| Asymmetric Bend (Scissoring) | ~1460 | ~1080 |

| Symmetric Bend (Umbrella) | ~1375 | ~1025 |

Raman Spectroscopy: Deuterium-Induced Spectral Shifts and Band Assignments

Raman spectroscopy, which detects molecular vibrations that cause a change in polarizability, offers complementary information to IR spectroscopy. It is particularly effective for observing vibrations of non-polar bonds and symmetric vibrations. For 2-(Trideuteriomethoxy)benzoic acid, Raman spectroscopy is highly valuable for confirming the isotopic substitution and analyzing its subtle effects on the molecular framework.

The most significant feature in the Raman spectrum of the deuterated compound is the emergence of strong C-D stretching bands. This occurs in a spectral window between approximately 2100 cm⁻¹ and 2300 cm⁻¹, a region that is often termed the "cell-silent region" because it is typically free from signals from endogenous biological molecules. nih.gov This makes the C-D bond an excellent Raman probe. The appearance of these distinct peaks provides unambiguous confirmation of deuteration.

Furthermore, the replacement of hydrogen with deuterium in the methoxy group induces shifts in other related Raman bands. Vibrations involving the C-O-C linkage of the methoxy ether and the benzene ring may show slight downshifts in frequency due to the increased mass of the substituent. While the aromatic C-H stretching modes (around 3070 cm⁻¹) and the prominent ring breathing modes of the benzene ring would remain largely unaffected, any vibrational mode that involves the movement of the entire methoxy group will be altered. ias.ac.in

For example, modes associated with the stretching of the (Aryl)C-O bond or the rocking of the methoxy group relative to the ring will exhibit a measurable shift to lower energy. By comparing the Raman spectrum of 2-(Trideuteriomethoxy)benzoic acid with that of its non-deuterated isotopologue, these deuterium-induced spectral shifts can be precisely assigned, offering a detailed picture of the vibrational coupling within the molecule. ias.ac.in

Table 2: Comparison of Key Raman Bands for 2-Methoxybenzoic Acid and Predicted Bands for 2-(Trideuteriomethoxy)benzoic Acid

| Compound | Aromatic C-H Stretch (cm⁻¹) | C-H₃ Stretch (cm⁻¹) | C-D₃ Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic Ring Modes (cm⁻¹) |

| 2-Methoxybenzoic Acid | ~3070 | ~2950, ~2840 | N/A | ~1685 | ~1600, ~1025 |

| 2-(Trideuteriomethoxy)benzoic Acid | ~3070 | N/A | ~2240, ~2140 | ~1685 | ~1600, ~1020 |

Applications in Mechanistic Organic Chemistry and Reaction Kinetics

Kinetic Isotope Effects (KIE) in Reactions Involving 2-(Trideuteriomethoxy)benzoic Acid Derivatives

The kinetic isotope effect (KIE) is a phenomenon where isotopically substituted molecules exhibit different reaction rates. It is a cornerstone of mechanistic chemistry, providing invaluable insights into the nature of bond-breaking and bond-forming steps in a reaction. The use of 2-(trideuteriomethoxy)benzoic acid and its derivatives allows for the precise measurement of KIEs, helping to elucidate reaction pathways.

Investigation of Primary Deuterium (B1214612) Kinetic Isotope Effects

A primary deuterium kinetic isotope effect (PKIE) is observed when a bond to a deuterium atom is broken or formed in the rate-determining step of a reaction. While the deuterium atoms in 2-(trideuteriomethoxy)benzoic acid are on the methoxy (B1213986) group and not directly attached to the carboxylic acid or the aromatic ring, they can be involved in reactions where the methoxy group itself is a reactant.

For instance, in an ether cleavage reaction of a derivative of 2-(trideuteriomethoxy)benzoic acid, if the C-O bond of the methoxy group is cleaved in the rate-limiting step, a primary KIE might be observed if a C-D bond is broken concurrently. However, a more direct application would be in reactions involving the abstraction of a hydrogen/deuterium atom from the methoxy group. Although less common for this specific compound, the principles of PKIE would apply. A significant kH/kD ratio (typically > 2) would indicate that the C-D bond is indeed broken in the slowest step of the reaction.

Elucidation of Secondary Deuterium Kinetic Isotope Effects

More commonly for 2-(trideuteriomethoxy)benzoic acid, the deuterated methoxy group is used to probe secondary deuterium kinetic isotope effects (SKIEs). A SKIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than PKIEs (kH/kD values are often between 0.7 and 1.5) but provide crucial information about changes in hybridization or the electronic environment of the deuterated center during the reaction. wikipedia.org

In reactions involving the carboxyl group or the aromatic ring of 2-(trideuteriomethoxy)benzoic acid derivatives, the trideuteriomethoxy group acts as a reporter. For example, in a nucleophilic substitution reaction at the carbonyl carbon, a change in the steric or electronic environment around the ortho-methoxy group could influence the vibrational frequencies of the C-D bonds in the transition state compared to the ground state. This would result in a measurable SKIE.

Table 1: Theoretical Secondary Kinetic Isotope Effects for Hybridization Changes

| Hybridization Change at Carbon | Typical kH/kD | Interpretation |

|---|---|---|

| sp3 → sp2 | > 1 (Normal) | Loosening of bending vibrations in the transition state. |

This table illustrates the general principles of secondary KIEs that would be applied in studies involving 2-(trideuteriomethoxy)benzoic acid.

Determination of Rate-Limiting Steps and Transition State Structures

Furthermore, the magnitude of the KIE can provide a detailed picture of the transition state structure. For example, a small secondary KIE might suggest that the geometry and electronic environment around the trideuteriomethoxy group change very little in the transition state. Conversely, a more substantial SKIE would imply a significant alteration, allowing chemists to build a more accurate model of the transition state.

Deuterium Labeling for Tracing Reaction Pathways

Beyond the measurement of reaction rates, the deuterium atoms in 2-(trideuteriomethoxy)benzoic acid serve as a stable isotopic label. This allows chemists to trace the fate of the methoxy group throughout a chemical transformation, providing unambiguous evidence for proposed reaction pathways.

Studies of Intramolecular Rearrangements

In the study of intramolecular rearrangements, 2-(trideuteriomethoxy)benzoic acid can be used to follow the movement of the methoxy group within a molecule. For instance, in a hypothetical rearrangement where the methoxy group migrates to a different position on the aromatic ring, the presence of the deuterium label would allow for easy detection of the rearranged product by techniques such as mass spectrometry or NMR spectroscopy. Crossover experiments, where a mixture of the deuterated and non-deuterated compounds is subjected to the reaction conditions, can definitively prove whether the rearrangement is intramolecular (no scrambling of the label between molecules) or intermolecular.

Analysis of Intermolecular Reactions and Hydrogen/Deuterium Transfer Mechanisms

In intermolecular reactions, 2-(trideuteriomethoxy)benzoic acid can be used to probe mechanisms involving the transfer of the methoxy group or to act as a spectator label to track the molecule it is attached to. For example, in a condensation reaction, the deuterium-labeled benzoic acid derivative can be reacted with an unlabeled partner. Analysis of the product distribution and the location of the deuterium label would provide clear evidence of how the two molecules have combined.

While the C-D bonds of the trideuteriomethoxy group are generally stable, under certain conditions, this compound could be used to study hydrogen/deuterium transfer reactions. For example, in radical reactions, it might be possible to abstract a deuterium atom from the methoxy group. By analyzing the products for deuterium incorporation, the mechanism of such a transfer can be elucidated.

Solvent Isotope Effects on Reaction Rates and Equilibria

The study of solvent isotope effects (SIEs) is a powerful tool in mechanistic organic chemistry for elucidating the role of the solvent in a reaction and for probing the transition state structure. libretexts.orgnih.gov When a reaction is performed in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (B129727) (CD₃OD), instead of its protic counterpart (H₂O or CH₃OH), changes in reaction rates and equilibrium positions can be observed. These changes, known as solvent kinetic isotope effects (SKIEs) and solvent equilibrium isotope effects (SEIEs), respectively, arise primarily from the differences in the zero-point energies of the O-H and O-D bonds. princeton.edu The heavier deuterium atom leads to a lower vibrational frequency and a lower zero-point energy for the O-D bond compared to the O-H bond, making the O-D bond stronger and less easily broken. princeton.edu

For a compound like 2-(Trideuteriomethoxy)benzoic acid, the primary site for solvent interaction in aqueous media is the carboxylic acid proton. However, the deuteration of the methoxy group does not directly involve an exchangeable proton with the solvent. Instead, any observed solvent isotope effect would be a secondary effect, influencing the reaction through space or through electronic effects that alter the acidity of the carboxylic acid or the reactivity of the molecule as a whole.

Detailed Research Findings

Equilibrium Isotope Effects on Acidity:

The acid dissociation constant (Ka) of a carboxylic acid is typically smaller in D₂O than in H₂O. chem-station.com This means that the carboxylic acid is a weaker acid in a deuterated solvent. The equilibrium for the dissociation of 2-(Trideuteriomethoxy)benzoic acid in both light and heavy water can be represented as follows:

In H₂O: R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

In D₂O: R-COOD + D₂O ⇌ R-COO⁻ + D₃O⁺

The ratio of the dissociation constants, Kₐ(H₂O)/Kₐ(D₂O), is typically greater than 1. For many carboxylic acids, this ratio is in the range of 2 to 4. This effect is attributed to the fact that the O-D bond in D₃O⁺ is stronger than the O-H bond in H₃O⁺, and the O-D bond in the deuterated carboxylic acid (formed by exchange with the solvent) is stronger than the O-H bond in the non-deuterated acid. This leads to a less favorable dissociation in D₂O.

Illustrative Data: To demonstrate this principle, the following table presents hypothetical pKₐ values for 2-methoxybenzoic acid and its deuterated isotopologue in H₂O and D₂O. It is important to note that these are representative values based on general observations for carboxylic acids and are not the result of specific experimental measurements on 2-(Trideuteriomethoxy)benzoic acid.

| Compound | Solvent | pKₐ (Hypothetical) |

| 2-Methoxybenzoic acid | H₂O | 4.09 |

| 2-Methoxybenzoic acid | D₂O | 4.59 |

| 2-(Trideuteriomethoxy)benzoic acid | H₂O | 4.10 |

| 2-(Trideuteriomethoxy)benzoic acid | D₂O | 4.60 |

This table is for illustrative purposes only.

Kinetic Isotope Effects on Reaction Rates:

Solvent kinetic isotope effects (kH/kD) can be either "normal" (kH/kD > 1), indicating a slower reaction in the deuterated solvent, or "inverse" (kH/kD < 1), indicating a faster reaction. The nature of the SKIE provides insight into the reaction mechanism. libretexts.orgwikipedia.org

For a reaction where the carboxylic acid group of 2-(Trideuteriomethoxy)benzoic acid acts as a catalyst or is directly involved in the rate-determining step through proton transfer, a normal solvent isotope effect would be expected. For example, in an acid-catalyzed hydrolysis reaction where the protonated form of the benzoic acid is the active catalyst, the lower concentration of the protonated (deuterated) species in D₂O would lead to a slower reaction rate.

Conversely, an inverse solvent isotope effect is often observed in reactions involving a pre-equilibrium step. chem-station.com For instance, if a reaction proceeds through the carboxylate anion, the higher effective concentration of the more basic carboxylate in D₂O (due to the lower acidity of the carboxylic acid) could lead to an accelerated rate.

Consider the hydrolysis of an ester where the carboxylate of 2-(Trideuteriomethoxy)benzoic acid acts as a nucleophilic catalyst. The pre-equilibrium would be the dissociation of the acid.

R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺ (in H₂O) R-COOD + D₂O ⇌ R-COO⁻ + D₃O⁺ (in D₂O)

Since the equilibrium constant for dissociation is smaller in D₂O, the concentration of the reactive R-COO⁻ species would be higher at a given pD (equivalent to pH), potentially leading to an inverse SKIE.

Illustrative Data: The following table shows hypothetical rate constants for a reaction catalyzed by 2-methoxybenzoic acid in both H₂O and D₂O to illustrate a potential solvent kinetic isotope effect. As with the previous table, this data is for illustrative purposes and is not based on direct experimental results for the specified compound.

| Catalyst | Solvent | Rate Constant (k, M⁻¹s⁻¹) (Hypothetical) | SKIE (kH₂O/kD₂O) (Hypothetical) |

| 2-Methoxybenzoic acid | H₂O | 1.5 x 10⁻³ | 0.5 |

| 2-Methoxybenzoic acid | D₂O | 3.0 x 10⁻³ |

This table is for illustrative purposes only and depicts an inverse solvent isotope effect.

Computational and Theoretical Investigations of Deuterium Isotope Effects and Molecular Properties

Density Functional Theory (DFT) Calculations for Deuterium (B1214612) Isotope Effects

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ruc.dkaps.org It is widely applied to predict a variety of molecular properties and is particularly useful for analyzing the subtle changes caused by isotopic substitution. ruc.dkresearchgate.net For 2-(Trideuteriomethoxy)benzoic acid, DFT calculations can elucidate the electronic and structural consequences of deuterating the methoxy (B1213986) group.

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are a standard approach for the accurate prediction of NMR chemical shifts. ruc.dkmdpi.com Isotope effects on NMR chemical shifts arise from the changes in the vibrational state of the molecule upon isotopic substitution. For 2-(Trideuteriomethoxy)benzoic acid, deuteration of the methoxy group is expected to cause small but predictable changes in the ¹³C and ¹H NMR spectra compared to its non-deuterated counterpart, 2-methoxybenzoic acid.

The primary cause of the deuterium isotope effect on ¹³C NMR chemical shifts is the slight shortening of the C-D bond compared to the C-H bond, which alters the vibrational averaging of the shielding tensor. This is a secondary isotope effect, as the bond to the observed nucleus is not broken. DFT calculations can model these vibrational changes and predict the resulting shifts. ruc.dk

Table 1: Predicted Deuterium Isotope Effects (Δδ in ppm) on ¹³C NMR Chemical Shifts of 2-(Trideuteriomethoxy)benzoic acid Relative to 2-Methoxybenzoic acid (Note: This table is illustrative, based on general principles of deuterium isotope effects. Specific experimental or calculated values for this compound were not found in the cited literature.)

| Carbon Atom | Predicted Isotope Shift (Δδ = δ_D - δ_H) | Rationale |

| Methoxy Carbon (-OCD₃) | -0.3 to -0.7 ppm | One-bond isotope effect; significant shift due to direct attachment to deuterium. |

| C2 (ipso-carbon) | -0.05 to -0.15 ppm | Two-bond isotope effect; smaller shift transmitted through the oxygen atom. |

| C1 (carboxyl carbon) | < -0.02 ppm | Three-bond isotope effect; negligible shift. |

| C3 | < -0.02 ppm | Three-bond isotope effect; negligible shift. |

These predicted upfield shifts (negative values) are characteristic of deuterium substitution and decrease as the number of bonds between the deuterium and the observed carbon nucleus increases. ruc.dk

Deuteration most directly affects the vibrational modes of a molecule. The heavier mass of deuterium compared to protium (B1232500) leads to a decrease in the vibrational frequencies of modes involving the substituted atom, particularly the C-D stretching and bending vibrations. DFT calculations can accurately predict the infrared and Raman spectra of both 2-(Trideuteriomethoxy)benzoic acid and its protium isotopologue. mdpi.comorientjchem.org

A key consequence of the altered vibrational frequencies is the change in the zero-point energy (ZPE). The ZPE is the lowest possible energy that a quantum mechanical system may have. Due to the lower vibrational frequencies of C-D bonds compared to C-H bonds, the ZPE of 2-(Trideuteriomethoxy)benzoic acid is lower than that of 2-methoxybenzoic acid. nih.govresearchgate.net This difference in ZPE is the primary origin of many kinetic and equilibrium isotope effects. nih.govresearchgate.net

Table 2: Illustrative DFT-Calculated Vibrational Frequencies (cm⁻¹) and Zero-Point Energies (kJ/mol) for Methoxy Group Stretching Modes (Note: This table presents hypothetical data based on established principles of vibrational spectroscopy and DFT calculations to illustrate the expected effects of deuteration.)

| Vibrational Mode | 2-Methoxybenzoic acid (C-H) | 2-(Trideuteriomethoxy)benzoic acid (C-D) | Frequency Ratio (ν_H / ν_D) |

| Symmetric Stretch | ~2850 cm⁻¹ | ~2100 cm⁻¹ | ~1.36 |

| Asymmetric Stretch | ~2960 cm⁻¹ | ~2250 cm⁻¹ | ~1.32 |

| Total Molecular ZPE | E_ZPE | E_ZPE - ΔE_ZPE | N/A |

The frequency ratio is theoretically close to √2 (~1.414) in a simple diatomic model but is typically between 1.3 and 1.4 for C-H/C-D bonds in complex molecules. The lower ZPE of the deuterated compound can make it slightly less reactive in reactions where C-H/C-D bond breaking is involved in the rate-determining step.

2-Methoxybenzoic acid can exhibit a weak intramolecular hydrogen bond between the methoxy oxygen and the carboxylic acid hydrogen. The geometry and strength of this interaction can be precisely modeled using DFT. ruc.dknih.govmdpi.com Introducing deuterium into the methoxy group does not directly involve the hydrogen bond itself, but it can have subtle electronic effects that might slightly alter the geometry or strength of this interaction.

DFT calculations can optimize the molecular geometry, allowing for a comparison of bond lengths and angles of the hydrogen bond in both the protiated and deuterated species. The analysis can also involve Quantum Theory of Atoms in Molecules (QTAIM) to characterize the bond critical points and quantify the strength of the hydrogen bond. nih.gov While the effect of deuterating the methoxy group on the carboxylic acid hydrogen bond is expected to be minimal, DFT provides the tools to investigate such subtle electronic transmissions. ruc.dk

Molecular Dynamics Simulations of Deuterated Systems

While DFT is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govresearchgate.net For 2-(Trideuteriomethoxy)benzoic acid, MD simulations could be employed to understand how deuteration affects properties like molecular aggregation, solvent interactions, and conformational flexibility. nih.govgu.se

MD simulations model the movements of atoms by solving Newton's equations of motion. By comparing simulations of 2-(Trideuteriomethoxy)benzoic acid with its non-deuterated analog, one could investigate differences in:

Diffusion rates: The slightly higher mass might lead to a marginally lower diffusion coefficient in solution.

Rotational dynamics: The change in the moment of inertia of the methoxy group would alter its rotational behavior.

Hydrogen bond dynamics: In systems with intermolecular hydrogen bonds (e.g., dimers in the solid state or solution), MD can reveal if the lifetime and dynamics of these bonds are affected by the deuteration of a nearby group. nih.gov

Although no specific MD studies on 2-(Trideuteriomethoxy)benzoic acid were found, the methodology has been applied to benzoic acid derivatives to study their aggregation and interaction with surfaces. nih.govgu.se

Theoretical Models for Solvent Isotope Effects on Acid-Base Equilibria

The acidity of a carboxylic acid, defined by its pKa value, is known to change when the solvent is switched from H₂O to D₂O. chem-station.com Generally, carboxylic acids become weaker acids in D₂O, meaning their pKa increases. nih.govchem-station.com This is a solvent isotope effect.

Theoretical models, often combining DFT with continuum solvation models or path integral simulations, can explain this phenomenon. nih.govresearchgate.net The main factors contributing to the change in acidity (ΔpKa) are:

Intrinsic Isotope Effect: This relates to the difference in zero-point energy between the acidic proton (O-H) and its deuterated form (O-D). nih.govresearchgate.net

Medium Effect: This arises from the different solvation energies of the acid and its conjugate base in H₂O versus D₂O. researchgate.net Hydrogen bonding between the solute and solvent is a key component of this effect.

For 2-(Trideuteriomethoxy)benzoic acid, the deuteration is on the methoxy group, not the acidic proton. Therefore, its pKa in H₂O would be expected to be very similar to that of 2-methoxybenzoic acid. The primary theoretical interest would be in calculating its pKa in D₂O, where the solvent isotope effect would dominate. Theoretical models predict that, like other carboxylic acids, its acidity would decrease in D₂O. chem-station.com The fractionation factor (φ), which describes the preference of deuterium to reside at a particular site, is a key parameter in these models. chem-station.comnih.gov

Conformational Deuterium Isotope Effects and Stereochemistry

Deuterium substitution can lead to small changes in conformational equilibria, known as conformational isotope effects (CIEs). These effects arise because the lower zero-point energy of a C-D bond compared to a C-H bond can stabilize certain conformations over others.

In 2-(Trideuteriomethoxy)benzoic acid, the main conformational flexibility involves the rotation around the C(aryl)-O and O-C(methyl) bonds. Deuteration of the methyl group changes its steric demand slightly (a C-D bond is marginally shorter than a C-H bond) and alters the vibrational entropy. While these effects are typically very small, they could, in principle, shift the equilibrium between different rotamers. DFT calculations are sensitive enough to compute the relative energies of these conformers for both the deuterated and non-deuterated species, allowing for a theoretical prediction of any CIE. No specific studies on the conformational effects for this molecule were identified, but the principles have been established for other systems. nih.govacs.org

Advanced Research Applications of Deuterated Benzoic Acid Derivatives in Chemical Sciences

Role in Metabolomics and Metabolic Flux Analysis as Isotopic Tracers

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), in molecules like 2-(Trideuteriomethoxy)benzoic acid provides a powerful tool for researchers in metabolomics and metabolic flux analysis. nih.gov These deuterated compounds, also known as isotopic tracers, allow scientists to track the movement and transformation of molecules within biological systems. jhu.edu The key principle lies in the mass difference between hydrogen and deuterium, which enables the deuterated molecules to be distinguished from their endogenous counterparts using techniques like mass spectrometry. clearsynth.com This allows for the qualitative and quantitative analysis of metabolic pathways. nih.gov

Elucidation of Metabolic Pathways and Novel Metabolite Discovery

Isotopic tracers such as 2-(Trideuteriomethoxy)benzoic acid are instrumental in deciphering complex metabolic networks. By introducing the deuterated compound into a biological system, researchers can follow the "label" as it is incorporated into various downstream metabolites. nih.gov This process, often analyzed using liquid chromatography-mass spectrometry (LC-MS), provides unparalleled insights into the metabolic wiring of cells. nih.gov

For instance, if 2-(Trideuteriomethoxy)benzoic acid is metabolized through a series of reactions, the resulting products will retain the deuterium label, allowing for their identification and the mapping of the pathway. This approach is particularly valuable for discovering novel metabolites that might otherwise go undetected. The presence of a unique isotopic signature helps to distinguish these new compounds from the vast array of endogenous molecules within a cell. biorxiv.org

One of the significant challenges in metabolomics is the sheer complexity of the metabolome. Isotope labeling helps to simplify this by creating unique isotopic patterns that can be automatically filtered and analyzed by specialized software. frontiersin.org This allows for a more efficient and accurate characterization of both the global metabolome and specific sub-metabolomes. frontiersin.org

It's important to note that the substitution of hydrogen with deuterium can sometimes alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. nih.gov This can lead to "metabolic switching," where the metabolism of the deuterated compound is shifted towards alternative pathways. osti.govnih.gov While this can be a confounding factor, it can also be exploited to probe the flexibility of metabolic networks and understand how they respond to perturbations. osti.govnih.gov

Quantitative Analysis of Biological Processes

This quantitative data is vital for understanding how metabolic processes are regulated under different physiological or pathological conditions. For example, by comparing the metabolic fluxes in healthy versus diseased cells, scientists can identify metabolic dysregulations that may be driving the disease state.

The use of stable isotope tracers like deuterated compounds is becoming increasingly accessible due to the widespread adoption of high-resolution mass spectrometers. nih.gov These instruments can accurately measure the isotopic enrichment in metabolites, providing the data needed for flux calculations. nih.gov While this approach provides valuable qualitative information on the origin and relative production rates of metabolites, modeling absolute fluxes can be more complex. nih.gov

Application in Structural Biology and Biomolecular Studies

The unique properties of deuterium also make 2-(Trideuteriomethoxy)benzoic acid a valuable tool in structural biology for investigating the three-dimensional structure and dynamics of complex biomolecules.

Investigation of Hydrogen Bonding Networks and Dynamics

Hydrogen bonds play a critical role in determining the structure and function of biomolecules. The substitution of hydrogen with deuterium can subtly alter the properties of these bonds. This "geometric isotope effect" can lead to changes in the length and strength of hydrogen bonds. aps.orgresearchgate.net

Neutron diffraction is a powerful technique for locating hydrogen (and deuterium) atoms within a crystal structure. By comparing the neutron diffraction patterns of a deuterated and non-deuterated biomolecule, researchers can gain detailed insights into the hydrogen-bonding network. geoscienceworld.org This information is crucial for understanding the stability and conformational preferences of proteins and other macromolecules.

Deuterium isotope effects on NMR chemical shifts also serve as a sensitive probe of hydrogen bonding. mdpi.com These effects can be used to identify the atoms involved in hydrogen bonds and to study the dynamics of these interactions.

Conformational Studies of Complex Biomolecules

Understanding the conformational landscape of biomolecules is essential for elucidating their function. 2-(Trideuteriomethoxy)benzoic acid can be used as a probe to study these conformations. The incorporation of deuterium can influence the conformational equilibrium of a molecule, and these changes can be monitored by various spectroscopic techniques.

For large and complex biomolecules like membrane proteins, techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) are particularly powerful. nih.gov In this method, the protein is exposed to a deuterated solvent, and the rate at which backbone amide hydrogens exchange with deuterium is measured. nih.gov This provides information about the accessibility and dynamics of different regions of the protein, allowing researchers to map conformational changes that occur upon ligand binding or other perturbations. nih.gov

The development of novel deuterated and fluorinated probes is further enhancing the ability to resolve protein conformational ensembles using techniques like 19F NMR and cryo-electron microscopy (cryo-EM). nih.gov These probes offer increased sensitivity and allow for the detection of previously unresolved conformational states. nih.gov

Development and Validation of Analytical Internal Standards

In analytical chemistry, particularly in quantitative analysis using mass spectrometry, internal standards are essential for achieving accurate and precise measurements. clearsynth.com Deuterated compounds, such as 2-(Trideuteriomethoxy)benzoic acid, are considered the gold standard for use as internal standards. clearsynth.com

An internal standard is a compound of known concentration that is added to a sample prior to analysis. It behaves similarly to the analyte of interest during sample preparation and analysis, but because it is isotopically labeled, it can be distinguished by the mass spectrometer. clearsynth.com By comparing the signal of the analyte to the signal of the internal standard, any variations in sample processing or instrument response can be corrected for, leading to more reliable results. clearsynth.commyadlm.org

The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is highly recommended by regulatory agencies for bioanalytical method validation. nih.gov This is because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, ensuring that it experiences similar matrix effects—interferences from other components in the sample. clearsynth.commyadlm.org

The development and validation of analytical methods using deuterated internal standards involves several key steps:

Synthesis: The deuterated standard must be synthesized with high isotopic purity. mdpi.comnih.gov

Calibration: The deuterated standard is used to create a calibration curve, which allows for the accurate quantification of the analyte. clearsynth.com

Method Validation: The analytical method is rigorously tested to ensure its accuracy, precision, and robustness. clearsynth.comresearchgate.net The use of a deuterated internal standard is crucial for demonstrating that the method is reliable and fit for its intended purpose. nih.govnih.gov

Interactive Data Table: Properties of 2-(Trideuteriomethoxy)benzoic acid

| Property | Value |

| Molecular Formula | C₈H₅D₃O₃ |

| Molecular Weight | 179.23 g/mol |

| CAS Number | 96739-36-5 |

| Synonyms | 2-Methoxy-d3-benzoic acid |

Material Science Applications of Deuterated Analogues

The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, imparts subtle yet significant changes to the physicochemical properties of organic molecules. While chemically similar, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, and other unique nuclear properties of deuterium, are leveraged in advanced material science applications. Deuterated benzoic acid derivatives, such as 2-(Trideuteriomethoxy)benzoic acid, serve as valuable tools for probing material structure and enhancing the durability of next-generation electronics.

Neutron Scattering Studies

Neutron scattering is a powerful technique for analyzing the structure and dynamics of materials at an atomic scale. The utility of this method is greatly enhanced by isotopic substitution, particularly the replacement of hydrogen with deuterium. irisotope.com The two isotopes have markedly different neutron scattering cross-sections, a property that allows researchers to manipulate the "contrast" in an experiment to highlight specific parts of a complex system. irisotope.comoled-info.com

The distinguished feature of neutrons as a scattering probe is the large difference in the neutron scattering length between hydrogen and deuterium. irisotope.com This difference allows for the selective visualization of components within a multi-component system or a complex material. irisotope.com For instance, by selectively deuterating a molecule like a benzoic acid derivative within a larger assembly, scientists can effectively make other hydrogen-containing components, such as a solvent or polymer matrix, "invisible" to the neutron beam. This contrast matching technique is invaluable for studying the conformation of molecules at interfaces, the structure of self-assembled monolayers, or the dynamics of molecular motion. irisotope.com

Vibrational spectra of benzoic acid isotopomers have been successfully recorded using inelastic neutron scattering and compared with theoretical calculations to understand their potential energy surfaces. researchgate.net Such studies rely on the distinct vibrational frequencies of C-H versus C-D bonds to probe molecular dynamics.

Below is a table comparing the coherent neutron scattering lengths and cross-sections for deuterium and hydrogen, which form the basis of contrast variation studies.

| Isotope | Coherent Scattering Length (fm) | Coherent Scattering Cross-Section (barn) | Incoherent Scattering Cross-Section (barn) |

| Hydrogen (¹H) | -3.74 | 1.76 | 80.26 |

| Deuterium (²H) | 6.67 | 5.59 | 2.05 |

This table illustrates the significant difference in scattering properties between the two isotopes, enabling contrast variation techniques in neutron scattering experiments.

Enhancement of Organic Light-Emitting Diode (OLED) Properties

The operational lifetime of Organic Light-Emitting Diodes (OLEDs) is a critical factor for their application in displays and lighting. A primary cause of degradation in OLED devices is the breakdown of the organic materials, often initiated by the cleavage of C-H bonds under electrical stress and the influence of high-energy excitons. researchgate.net Deuteration has emerged as a key strategy to bolster the stability of these materials and extend device longevity. researchgate.netclearsynthdeutero.com

The principle behind this enhancement is the kinetic isotope effect. rsc.orgrsc.orgisowater.com The C-D bond has a lower zero-point vibrational energy than a C-H bond due to the heavier mass of deuterium, which means more energy is required to break it. stackexchange.comquora.com By strategically replacing chemically labile C-H bonds with more robust C-D bonds in the organic host or emitter molecules, the rate of degradation reactions can be significantly slowed. rsc.orgacs.org This substitution does not typically alter the electronic properties, meaning the color and efficiency of the light emission remain largely unchanged, while the operational stability is dramatically improved. displaydaily.com

This approach is particularly crucial for blue OLEDs, which use high-energy emitters that are inherently more prone to degradation. irisotope.comisowater.comzeochem.com Research on various deuterated organic molecules has demonstrated substantial improvements in device lifetime. For example, replacing labile C-H bonds in an OLED host material with C-D bonds has been shown to increase the device lifetime by a factor of five or more without a loss of efficiency. rsc.orgrsc.org Studies have shown that deuteration of host and hole transport materials can lead to up to an eight-fold increase in the T90 lifetime (the time it takes for luminance to drop to 90% of its initial value) of blue OLEDs. acs.org

While specific research focusing solely on the application of 2-(Trideuteriomethoxy)benzoic acid in OLEDs is not extensively documented in public literature, its deuterated methoxy (B1213986) group targets a site that can be susceptible to chemical degradation. The principles of the kinetic isotope effect suggest that such deuterated derivatives are promising candidates for incorporation into more complex molecules designed for highly stable OLEDs.

The table below presents findings from a study on a green phosphorescent OLED host material, demonstrating the impact of deuteration on device lifetime.

| Host Material | Initial Luminance (cd/m²) | Half-Life (T₅₀) at constant voltage | Relative Lifetime Improvement |

| CH₃-CZBDF (Standard) | 188.1 | 7.2 hours | 1x |

| CD₃-CZBDF (Deuterated) | 438.3 | 42.8 hours | ~5.9x |

Data adapted from studies on deuterated host materials, illustrating the significant enhancement in operational stability. researchgate.netrsc.org Note: The specific compounds are representative examples of the deuteration strategy.

Future Directions and Emerging Research Avenues for 2 Trideuteriomethoxy Benzoic Acid

Development of Novel and Efficient Deuterium (B1214612) Labeling Methodologies

The synthesis of 2-(trideuteriomethoxy)benzoic acid and other deuterated compounds is foundational to their application. Future research will undoubtedly focus on creating more efficient, selective, and cost-effective methods for deuterium incorporation.

Current methods for producing deuterated aromatic compounds often involve multi-step syntheses or hydrogen-deuterium exchange (HIE) reactions. researchgate.net While effective, these can be expensive and sometimes lack site-selectivity. Recent advancements have explored transition metal-catalyzed C-H activation and HIE methodologies. youtube.comrsc.org For instance, iridium-based catalysts have shown significant promise for labeling aromatic substrates. youtube.com Another approach involves the in-situ generation of deuterium gas from heavy water (D₂O) using catalysts like palladium on carbon, which can facilitate H-D exchange reactions on aromatic rings. youtube.comnih.gov

Future developments are likely to include:

Photocatalytic and Electrocatalytic Methods: These techniques offer the potential for milder reaction conditions and greater selectivity, using light or electricity as the driving force for deuteration, often with simple deuterated solvents as the deuterium source. youtube.comresearchgate.net

Flow Chemistry: Integrating deuteration reactions into continuous flow systems could enhance efficiency, scalability, and safety, particularly for reactions involving hazardous reagents or intermediates.

Enzymatic Labeling: Biocatalysis presents an avenue for highly specific deuterium labeling under environmentally friendly conditions, although its application to non-natural substrates like 2-methoxybenzoic acid requires further exploration.

The development of these novel methodologies will be crucial for making 2-(trideuteriomethoxy)benzoic acid and other deuterated compounds more accessible for a wider range of research applications. researchgate.net

Integration with Advanced High-Throughput Analytical Platforms

2-(Trideuteriomethoxy)benzoic acid serves as an excellent internal standard in various analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comaptochem.com Its future utility will be greatly enhanced by its integration with advanced high-throughput analytical platforms.

In mass spectrometry, deuterated internal standards are essential for accurate quantification, as they can correct for variability in sample preparation, injection, and ionization. aptochem.comscioninstruments.com The nearly identical chemical behavior of a deuterated standard and its non-deuterated analyte ensures they co-elute during chromatography and have similar ionization efficiencies, leading to more robust and reliable bioanalytical methods. aptochem.com The development of high-throughput mass spectrometry platforms, capable of analyzing thousands of samples per day, will drive the demand for high-quality deuterated standards like 2-(trideuteriomethoxy)benzoic acid. nih.gov

Future trends in this area include:

High-Throughput Screening (HTS): The use of MS-based HTS in drug discovery is expanding, and deuterated standards are critical for ensuring the accuracy of these screens. nih.gov

Metabolomics and Lipidomics: In these fields, which involve the analysis of complex biological samples, deuterated standards are invaluable for compensating for matrix effects and enabling precise quantification of endogenous metabolites. clearsynth.comnih.gov

Advanced NMR Techniques: In NMR, selective deuteration can simplify complex spectra, aiding in the structural analysis of large molecules like proteins. nih.gov The development of higher field magnets and more sophisticated pulse sequences will further leverage the benefits of deuterated compounds.

The integration of 2-(trideuteriomethoxy)benzoic acid with these advanced platforms will solidify its role as a critical tool for quantitative analysis in pharmaceutical, environmental, and biochemical research. clearsynth.com

Expanding Computational Capabilities for Complex Deuterium Isotope Systems

Computational chemistry plays a vital role in understanding and predicting the effects of isotopic substitution. The future of research on 2-(trideuteriomethoxy)benzoic acid will benefit from expanded computational capabilities for modeling complex deuterium isotope systems.

The primary influence of substituting hydrogen with deuterium is the kinetic isotope effect (KIE), where the heavier deuterium atom leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength can significantly alter the rates of chemical reactions, a phenomenon that is increasingly being exploited in drug design to improve metabolic stability and pharmacokinetic profiles. nih.govwikipedia.org

Computational models, such as those based on density functional theory (DFT) and molecular dynamics (MD) simulations, are becoming increasingly powerful in predicting these isotope effects. acs.orgnih.govnih.gov Future computational advancements will likely focus on:

Predictive Modeling of Metabolism: Developing more accurate algorithms to predict the sites of metabolism in a molecule and how deuteration at specific positions, such as the methoxy (B1213986) group in 2-(trideuteriomethoxy)benzoic acid, will affect its metabolic fate.

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations: These hybrid methods allow for the detailed study of enzymatic reactions and can provide insights into how deuteration influences interactions with biological targets.

Machine Learning and Artificial Intelligence: AI-driven approaches can be trained on large datasets of experimental and computational data to predict KIEs and other properties of deuterated compounds with greater speed and accuracy.

These computational tools will be instrumental in guiding the rational design of deuterated molecules with desired properties, accelerating the discovery and development process.

Interdisciplinary Research in Chemical Biology and Advanced Materials

The unique properties of deuterated compounds like 2-(trideuteriomethoxy)benzoic acid are fostering interdisciplinary research in fields beyond traditional chemistry and pharmacology.

In chemical biology , deuterated molecules are used as probes to study biological processes. nih.gov For example, they can be used to trace metabolic pathways and understand the mechanisms of enzyme-catalyzed reactions. The inert nature of the deuterium label allows for non-invasive studies in living systems. The future may see the use of 2-(trideuteriomethoxy)benzoic acid or similar deuterated compounds in:

Probing Enzyme Mechanisms: Investigating the role of specific C-H bonds in enzyme catalysis by observing the kinetic isotope effects upon deuteration.

Metabolic Flux Analysis: Quantifying the flow of metabolites through complex biological networks.

In advanced materials science , deuterium labeling is a powerful tool for characterizing the structure and dynamics of polymers and other materials. ornl.govacs.org Neutron scattering techniques, in particular, benefit greatly from the difference in scattering properties between hydrogen and deuterium. acs.org Potential future applications in this area include:

Polymer Science: Using deuterated monomers to study polymerization kinetics and the morphology of polymer blends and composites. acs.org

Nanomaterials: Investigating the interface between nanoparticles and surrounding media by selectively deuterating surface ligands or the solvent. acs.org

The continued collaboration between chemists, biologists, and materials scientists will undoubtedly uncover new and exciting applications for 2-(trideuteriomethoxy)benzoic acid and the broader class of deuterated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.